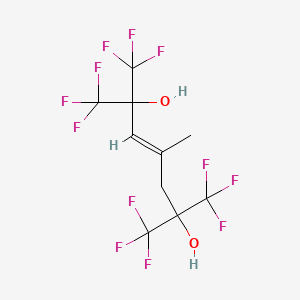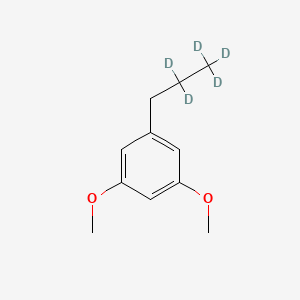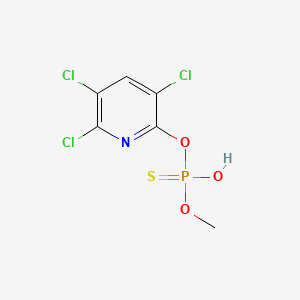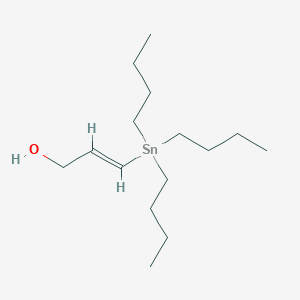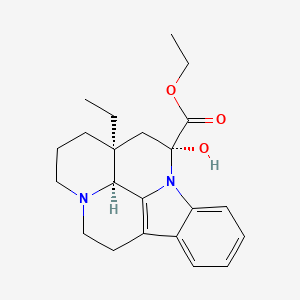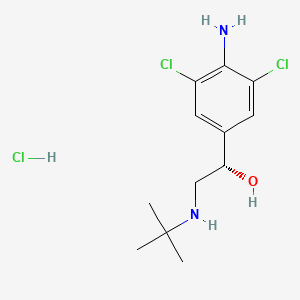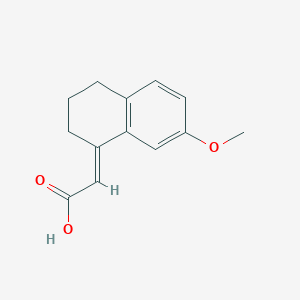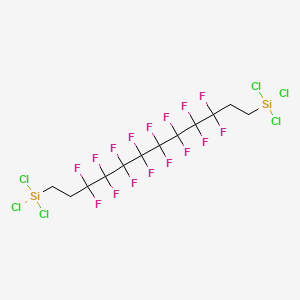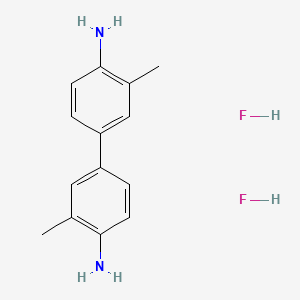
o-Tolidine dihydrofluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: o-Tolidine dihydrofluoride can be synthesized through the reaction of o-tolidine with hydrofluoric acid. The process involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.
Hydrogenation: The mixture is separated by distillation, and 2-nitrotoluene is hydrogenated to yield o-toluidine.
Reaction with Hydrofluoric Acid: o-Toluidine is then reacted with hydrofluoric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle hydrofluoric acid safely and efficiently.
化学反应分析
Types of Reactions: o-Tolidine dihydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens such as chlorine and bromine are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Parent amine form.
Substitution Products: Halogenated derivatives.
科学研究应用
o-Tolidine dihydrofluoride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in diagnostic tests and as a marker for certain diseases.
Industry: Utilized in the production of synthetic rubber and as a curing agent for epoxy resins.
作用机制
The mechanism of action of o-tolidine dihydrofluoride involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive metabolites that bind to DNA and proteins . This binding can result in mutagenicity and oxidative DNA damage . The compound’s effects are mediated through pathways involving N-acetylation, N-oxidation, and N-hydroxylation .
相似化合物的比较
o-Toluidine: An isomer of o-tolidine, used in the production of herbicides and as a precursor to various chemical derivatives.
3,3’-Dimethylbenzidine: Another derivative of toluidine, used in dye production and as an intermediate in organic synthesis.
Uniqueness of o-Tolidine Dihydrofluoride: this compound is unique due to its specific chemical structure and reactivity with hydrofluoric acid. This uniqueness makes it valuable in specialized industrial applications and scientific research.
属性
CAS 编号 |
41766-75-0 |
|---|---|
分子式 |
C14H18F2N2 |
分子量 |
252.30 g/mol |
IUPAC 名称 |
4-(4-amino-3-methylphenyl)-2-methylaniline;dihydrofluoride |
InChI |
InChI=1S/C14H16N2.2FH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;/h3-8H,15-16H2,1-2H3;2*1H |
InChI 键 |
AMCOFRYQNUYHDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.F.F |
物理描述 |
3,3'-dimethylbenzidine dihydrofluoride appears as a solid. This is an acidic ammonium salt. This salt is a potential source of fluoride ions, which are corrosive. |
相关CAS编号 |
119-93-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
